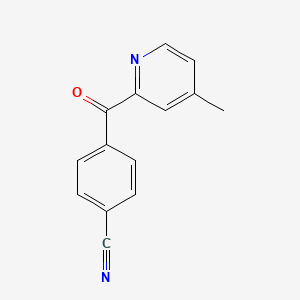
2-(4-Isopropylbenzoyl)-6-methoxypyridine
Vue d'ensemble
Description
2-(4-Isopropylbenzoyl)-6-methoxypyridine is a chemical compound with the molecular weight of 225.29 . Its IUPAC name is (4-isopropylphenyl)(2-pyridinyl)methanone .
Synthesis Analysis
The synthesis of 2-(4-Isopropylbenzoyl)-6-methoxypyridine involves a multi-step reaction . The first step involves the use of magnesium and iodine in tetrahydrofuran, followed by a reaction in tetrahydrofuran at 0 - 20 °C . The second step involves the use of pyridinium chlorochromate in dichloromethane at 20 °C .Applications De Recherche Scientifique
Bone Turnover and Osteoporosis Treatment
Research led by Hutchinson et al. (2003) focused on a compound closely related to 2-(4-Isopropylbenzoyl)-6-methoxypyridine, identified as a potent antagonist of the alpha(v)beta(3) receptor, showing promise for the prevention and treatment of osteoporosis. The compound demonstrated effectiveness in in vivo models of bone turnover and was selected for clinical development (Hutchinson et al., 2003).
Structural Characterization and Hydrogen Bonding
Böck et al. (2021) conducted a study on N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide, a derivative of 2-(4-Isopropylbenzoyl)-6-methoxypyridine. The research provided insights into protonation sites, molecular conformations, and intermolecular hydrogen bonding patterns, offering a deeper understanding of the structural characteristics of such compounds (Böck et al., 2021).
Reducing Mutagenicity and Drug-Drug Interaction Risks
Palmer et al. (2012) explored structural modifications of a compound containing 3-methoxy-2-aminopyridine, related to 2-(4-Isopropylbenzoyl)-6-methoxypyridine, to reduce its mutagenic potential and the risk of time-dependent drug-drug interactions. This research is crucial in enhancing the safety profile of related compounds in therapeutic applications (Palmer et al., 2012).
Photophysical and Electrochemical Properties
Wu et al. (2007) investigated iridium complexes with 2-difluorophenyl-4-methoxypyridine ligands, closely related to 2-(4-Isopropylbenzoyl)-6-methoxypyridine, analyzing their photophysical and electrochemical properties. Such studies are significant for the development of materials with specific electronic and light-emitting properties (Wu et al., 2007).
Anti-Cancer Drug Metabolism
Lee et al. (2004) explored the metabolism of YH3945, a novel anti-cancer drug containing 6-methoxypyridin-3-yl, a part of the molecular structure of 2-(4-Isopropylbenzoyl)-6-methoxypyridine. The study provided valuable information on the metabolic pathways and chemical stability of such compounds, essential for drug development (Lee et al., 2004).
Synthesis of Pyranopyrazoles
Zolfigol et al. (2013) reported on the synthesis of pyranopyrazoles using a method that includes 4-methoxypyridine as a component, which is structurally related to 2-(4-Isopropylbenzoyl)-6-methoxypyridine. This research contributes to the development of new compounds with potential applications in various fields, including medicinal chemistry (Zolfigol et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
(6-methoxypyridin-2-yl)-(4-propan-2-ylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11(2)12-7-9-13(10-8-12)16(18)14-5-4-6-15(17-14)19-3/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUISMZZDQEFBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701195037 | |
| Record name | (6-Methoxy-2-pyridinyl)[4-(1-methylethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701195037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylbenzoyl)-6-methoxypyridine | |
CAS RN |
1187167-25-4 | |
| Record name | (6-Methoxy-2-pyridinyl)[4-(1-methylethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Methoxy-2-pyridinyl)[4-(1-methylethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701195037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















